7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol
Overview
Description
“7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol” is also known as U69593 . It is a synthetic organic compound . The IUPAC name for this compound is N-methyl-2-phenyl-N-[(5R,7S,8S)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide .
Molecular Structure Analysis
The molecular structure of “this compound” includes hydrogen bond acceptors: 4, hydrogen bond donors: 0, rotatable bonds: 5, topological polar surface area: 32.78, molecular weight: 356.25, and XLogP: 3.02 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 518.7±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.4 mmHg at 25°C, enthalpy of vaporization of 79.1±3.0 kJ/mol, flash point of 267.5±30.1 °C, index of refraction of 1.581, molar refractivity of 104.3±0.4 cm3, polar surface area of 33 Å2, polarizability of 41.3±0.5 10-24 cm3, surface tension of 48.8±5.0 dyne/cm, and molar volume of 312.8±5.0 cm3 .Scientific Research Applications
Synthesis and Pharmacological Evaluation
- 7-Methyl-1,4-dioxa-7-azaspiro[4.5]decanes, related to the compound of interest, have been synthesized and evaluated for their dopamine agonist activity. Notably, one analogue exhibited significant dopamine agonist activity in an in vivo assay (Brubaker & Colley, 1986).
Anti-Cancer and Anti-Viral Applications
- Compounds with a similar structural motif have shown potential in cancer treatment. For instance, a 1,3,8-triazaspiro[4.5]decan-4-one derivative exhibited cytotoxic potential against human leukemia cell lines (Guillon et al., 2020).
- 1-Thia-4-azaspiro[4.5]decan-3-one derivatives, structurally related to the compound , have demonstrated inhibitory effects against human coronavirus, indicating their potential in antiviral drug development (Apaydın et al., 2019).
Antibacterial Activity
- A series of novel quinolones with a 3-(1-aminocycloalkyl)pyrrolidin-1-yl substituent at the C-7 position, sharing structural similarities with the compound, have shown potent antibacterial activity against multi-drug resistant Gram-positive bacteria (Miyauchi et al., 2009).
Synthesis and Characterization
- The synthesis of 1,4-dioxaspiro[4.5]decan-8-one, a compound closely related to the one , has been documented. Its utility as a bifunctional synthetic intermediate in the synthesis of various organic chemicals such as pharmaceutical intermediates and insecticides has been noted (Feng-bao, 2006).
Growth-Regulating Activity
- 1-(6,9-Dimethyl-1,4-dioxa-8-azaspiro[4,5]dec-8-ylmethyl)-1H-pyridin-2-one, a compound derived from a structure similar to 7-(Pyrrolidin-1-yl)-1,4-dioxaspiro[4.5]decan-8-ol, has been reported to exhibit growth-regulating activity (Sharifkanov et al., 2001).
Biomedical Applications
- Variants of the spiropiperidine and spirocyclic structures have been explored in the context of biomedical applications, including potential use in cancer treatment and as KOR antagonists with therapeutic potential in treating depression and addiction disorders (Grimwood et al., 2011).
Spirocyclic Compound Synthesis
- Research has also focused on the synthesis of spirocyclic compounds, including those related to this compound, exploring their potential in various fields, ranging from organic synthesis to potential therapeutic applications (Smith et al., 2016).
properties
IUPAC Name |
7-pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decan-8-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-11-3-4-12(15-7-8-16-12)9-10(11)13-5-1-2-6-13/h10-11,14H,1-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLOSMYJNRNEYEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CC3(CCC2O)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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